molecular formula C15H16N4O2S B5425107 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B5425107
M. Wt: 316.4 g/mol
InChI Key: QHGVZNIVOWUZER-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound that incorporates a thiadiazole moietyThe presence of the thiadiazole ring, known for its mesoionic nature, allows the compound to cross cellular membranes and interact with biological targets effectively .

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has demonstrated promising antimicrobial properties. Studies indicate that the compound exhibits activity against various bacterial strains, suggesting its potential as an antibiotic agent. This activity may be attributed to the thiadiazole moiety, which is known to enhance antimicrobial efficacy.

Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. The mechanism of action may involve the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions.

Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound. In vitro studies have indicated that the compound can induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent. Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong bactericidal effects (Source: PubChem) .
  • Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting its role in modulating inflammatory responses (Source: ChemicalBook) .
  • Cancer Cell Apoptosis Induction : A study focused on human breast cancer cell lines revealed that treatment with this compound resulted in increased markers of apoptosis and decreased cell viability (Source: Molport) .

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against plant pathogens has been explored, with preliminary results indicating potential use as a fungicide or herbicide.

Plant Growth Regulation

Research into plant growth regulation has identified this compound's ability to enhance growth parameters in certain crops. It appears to influence hormonal pathways involved in plant development, promoting root and shoot growth under specific conditions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as protein kinases and ion channels.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of the thiadiazole ring with a pyrrolidine-3-carboxamide moiety, which imparts distinct chemical and biological properties. This combination enhances its ability to interact with a wide range of biological targets and makes it a versatile compound for various applications .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Property Details
Molecular Formula C15H18N4O2S
Molecular Weight 318.39 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. The compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could interact with various receptors or proteins that are crucial for tumor growth and survival.
  • Induction of Apoptosis : Studies suggest that this compound can trigger programmed cell death in cancer cells.

Cytotoxicity Studies

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study reported that related thiadiazole derivatives demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer (MCF7) and lung carcinoma (A549) cell lines .

Case Studies

  • Study on Thiadiazole Derivatives : A review highlighted that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine showed promising anticancer activity with IC50 values ranging from 0.28 to 0.52 μg/mL against MCF7 and A549 cell lines .
  • Mechanistic Insights : Molecular docking studies revealed that certain thiadiazole derivatives form hydrogen bonds with tubulin, suggesting a mechanism involving disruption of microtubule formation, which is critical for cell division .

Comparative Analysis

A comparative analysis of the biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine with other known compounds is summarized in the table below:

Compound IC50 (µg/mL) Target Cell Line
N-(5-Ethyl... pyrrolidine0.28MCF7
Related Thiadiazole Derivative A0.52A549
Other Thiadiazole Compound B4.27SK-MEL-2

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-2-12-17-18-15(22-12)16-14(21)10-8-13(20)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGVZNIVOWUZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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